Norglaucin
Overview
Description
Norglaucin is a chemical compound with the molecular formula C20H23NO4 . It has an average mass of 341.401 Da and a monoisotopic mass of 341.162720 Da . It is also known by various other names such as (6aS)-1,2,9,10-Tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo [de,g]quinoline .
Physical And Chemical Properties Analysis
Norglaucin has an average mass of 341.401 Da and a monoisotopic mass of 341.162720 Da . More detailed physical and chemical properties of Norglaucin are not available from the information I have.Scientific Research Applications
Antiplasmodial Activity : Norglaucin has been identified as one of the compounds responsible for the antiplasmodial activity of the bark of Liriodendron tulipifera, a plant traditionally used for treating malaria. This study isolated and characterized several aporphine alkaloids, including Norglaucin, which exhibited significant antiplasmodial activities, supporting the historical use of this plant in antimalarial remedies (Graziose et al., 2011).
Synthesis of N-[(3-Alkylamino)-propyl] Norglaucine : Another study explored the synthesis of N-[(3-Alkylamino)-propyl] Norglaucine, aiming to increase the bioactivity of Norglaucine. This research could have implications in the development of new drugs and therapeutic agents based on modifications of Norglaucine (李映璇, 2004).
Potential in Antibacterial Applications : Although the studies retrieved did not directly address Norglaucin's role in antibacterial applications, several related compounds and derivatives have been extensively studied for their antibacterial properties. This suggests potential areas of future research where Norglaucin's antibacterial applications could be explored.
properties
IUPAC Name |
(6aS)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-22-15-9-12-7-14-18-11(5-6-21-14)8-17(24-3)20(25-4)19(18)13(12)10-16(15)23-2/h8-10,14,21H,5-7H2,1-4H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSUVQFIWWXTFR-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176254 | |
Record name | Laurelliptine, O,O'-dimethyl- (7CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norglaucin | |
CAS RN |
21848-62-4 | |
Record name | Norglaucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21848-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6a-alpha-Noraporphine, 1,2,9,10-tetramethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021848624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laurelliptine, O,O'-dimethyl- (7CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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